![molecular formula C23H22FN3O2S B2543797 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide CAS No. 338954-62-4](/img/structure/B2543797.png)

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

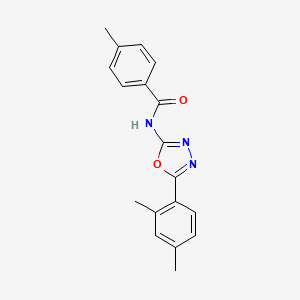

The compound “N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide” is a benzimidazole derivative . Benzimidazole derivatives are known to occur in natural products and pharmaceuticals, and they often exhibit diverse biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

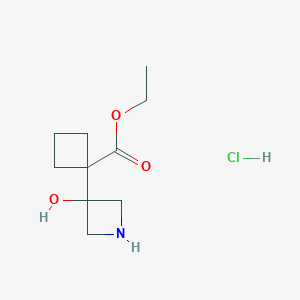

The molecular structure of this compound includes a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The empirical formula is C17H18N2 .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .科学的研究の応用

Benzimidazole Derivatives and Their Applications

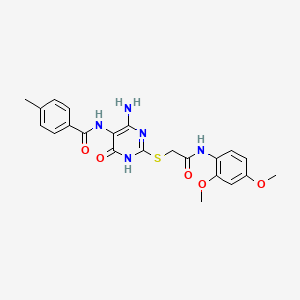

Synthetic Applications and Biological Impacts : Benzimidazole and its derivatives are fundamental frameworks in medicinal chemistry, contributing significantly to the development of molecules with diverse therapeutic potentials. They are recognized for their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, and anti-inflammatory activities, among others. The versatility of benzimidazole chemistry allows for the rational design and synthesis of novel compounds with enhanced biological activities and lower toxicity. The significance of benzimidazole derivatives in medicinal chemistry is underscored by their inclusion in the structure of essential biomolecules and drugs, demonstrating their broad pharmacological importance (Vasuki et al., 2021).

Antitumor Potentials : Beyond their conventional use as antiparasitic agents, benzimidazole anthelmintics have been investigated for their antitumor activities. These compounds, including albendazole and mebendazole, have demonstrated potential against cancer by disrupting microtubule polymerization, inducing apoptosis, and inhibiting angiogenesis and glucose transport among cancer cells, including those resistant to standard therapies. This highlights the repurposing potential of benzimidazole anthelmintics as adjuvant therapies in cancer treatment, offering a broad, safe spectrum due to their long history of use (Son et al., 2020).

Mechanism of Action and Biological Impact of Benzimidazole Fungicides : Benzimidazole fungicides are critical in agriculture and veterinary medicine, owing to their specific inhibition of microtubule assembly by binding to the tubulin molecule. This action underlines the importance of understanding the molecular mechanisms of benzimidazole compounds, which could provide insights into their broader applications, including potential anticancer properties. The knowledge gained from studying the mode of action of these compounds can inform the development of new drugs with improved efficacy and specificity (Davidse, 1986).

Repurposing and Relabeling for Cancer Therapy : The exploration of benzimidazole anthelmintics for cancer therapy has identified their efficacy in preclinical and clinical settings as potent anticancer agents. Their mechanisms include disrupting microtubule dynamics, inhibiting angiogenesis and metastasis, and acting on various cellular signaling pathways. This repurposing approach emphasizes the potential of benzimidazole derivatives to provide new avenues for cancer treatment, leveraging their pleiotropic effects to target multiple aspects of cancer pathology (Nath et al., 2020).

特性

IUPAC Name |

N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2S/c1-15-6-4-5-7-18(15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPAGTXJCUMNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)